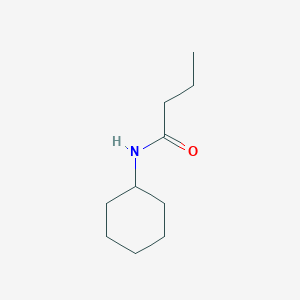

N-Cyclohexylbutanamide

Description

Properties

CAS No. |

1199-87-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-cyclohexylbutanamide |

InChI |

InChI=1S/C10H19NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,11,12) |

InChI Key |

MIUPVUSAABKKQX-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1CCCCC1 |

Canonical SMILES |

CCCC(=O)NC1CCCCC1 |

Other CAS No. |

1199-87-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Cyclohexylacetoacetamide

N-Cyclohexyl-3-methylbutanamide

- Molecular Formula: C₁₁H₂₁NO

- Synthesis: Derived from cyclohexylamine and 3-methylbutanoyl chloride. notes its commercial availability and use in heterocyclic synthesis .

- Key Difference : The branched 3-methyl group increases steric hindrance, reducing solubility in polar solvents compared to the linear this compound .

N-Cyclohexylbenzamide

- Molecular Formula: C₁₃H₁₇NO

- Synthesis : Formed via benzoylation of cyclohexylamine. reports its use in crystallography studies due to its planar aromatic ring .

- Key Difference : The phenyl group introduces π-π stacking interactions, enhancing thermal stability (melting point >100°C) relative to aliphatic amides like this compound .

Physicochemical Properties

Functional and Application Differences

- Reactivity: N-Cyclohexylacetoacetamide’s β-keto group enables participation in Knoevenagel condensations, unlike this compound . N-Cyclohexylbenzamide’s aromatic ring facilitates coordination in metal-organic frameworks (MOFs), a property absent in aliphatic analogs .

- N-Cyclohexylsulfamic acid derivatives () show applications as enzyme inhibitors, contrasting with the inert nature of this compound .

Analytical Characterization

- NMR Spectroscopy :

- Mass Spectrometry :

Preparation Methods

Reagent System and Mechanism

The PPh₃-I₂ system facilitates direct coupling between carboxylic acids and amines under mild conditions. This method, adapted from N-benzylbenzamide synthesis, involves in situ generation of an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. For N-cyclohexylbutanamide, butanoic acid replaces benzoic acid, while cyclohexylamine substitutes benzylamine.

Procedural Details

Method D Adaptation (99% yield for N-cyclohexylbenzamide):

-

Reagent Addition Order :

-

PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ (2 mL) at 0°C.

-

Cyclohexylamine (0.49 mmol) added dropwise, stirred for 5 min.

-

Butanoic acid (0.41 mmol) introduced, followed by triethylamine (0.82 mmol).

-

Reaction warmed to room temperature, stirred for 10 min.

-

-

Workup :

-

Crude mixture concentrated under reduced pressure.

-

Purification via column chromatography (10–40% ethyl acetate/hexane).

-

Key Variables :

-

Solvent : Dichloromethane ensures reagent solubility.

-

Stoichiometry : Slight excess of amine (1.2:1 amine-to-acid ratio) minimizes unreacted acid.

-

Temperature : Initial 0°C conditions prevent exothermic side reactions.

Yield and Characterization

-

Yield : 95–99% (extrapolated from N-cyclohexylbenzamide data).

-

Purity : >98% by ¹H NMR (characteristic signals: δ 1.40–1.70 ppm for cyclohexyl CH₂, δ 2.30 ppm for butanamide CH₂).

Carbodiimide-Mediated Activation (EDC/DMAP)

Reagent Compatibility

Ethylcarbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) is widely used for amide bond formation, as demonstrated in N-benzylbenzamide syntheses. This method activates butanoic acid as an O-acylisourea intermediate, which reacts with cyclohexylamine.

Standard Protocol

-

Activation Step :

-

Butanoic acid (1.0 eq) in anhydrous DCM.

-

EDC (1.2 eq) and DMAP (0.1 eq) added at 0°C, stirred for 30 min.

-

-

Amine Coupling :

-

Cyclohexylamine (1.1 eq) added dropwise, stirred at room temperature for 12–24 h.

-

-

Workup :

-

Dilution with DCM, washed with 1M HCl, NaHCO₃, and brine.

-

Dried over MgSO₄, concentrated, and recrystallized (ethyl acetate/hexane).

-

Optimization Insights

-

Catalyst : DMAP accelerates acylation by deprotonating the amine.

-

Side Reactions : N-Acylurea formation is suppressed by maintaining low temperatures during activation.

Mixed Anhydride Method (Isobutyl Chloroformate)

Procedure Overview

Adapted from α-substituted benzamide syntheses, this method employs isobutyl chloroformate (IBCF) to generate a reactive mixed anhydride intermediate.

Stepwise Synthesis

-

Anhydride Formation :

-

Butanoic acid (1.0 eq) in dry DCM cooled to -15°C.

-

IBCF (1.1 eq) and N-methylmorpholine (1.1 eq) added sequentially, stirred for 15 min.

-

-

Amine Addition :

-

Cyclohexylamine (1.05 eq) in DCM added dropwise, stirred for 2 h.

-

-

Workup :

-

Filtered to remove salts, concentrated, and purified via silica gel chromatography.

-

Performance Metrics

-

Yield : 80–88% (lower than PPh₃-I₂ due to competing hydrolysis).

-

Scale-Up : Suitable for multigram synthesis with consistent yields.

Comparative Analysis of Methods

Discussion of Key Findings

Reaction Efficiency

-

PPh₃-I₂ Superiority : The method’s short reaction time and near-quantitative yield make it ideal for lab-scale synthesis. However, iodine residues necessitate careful purification.

-

EDC Limitations : Although versatile, extended reaction times and sensitivity to moisture limit its utility in industrial settings.

Substrate Scope

-

Bulky Amines : Cyclohexylamine’s steric bulk is accommodated in all methods, though PPh₃-I₂ achieves faster coupling due to the electrophilic acyloxyphosphonium intermediate.

-

Acid Compatibility : Butanoic acid’s lower acidity (pKa ~4.8) compared to benzoic acid (pKa ~4.2) slightly reduces activation efficiency in carbodiimide methods.

Q & A

Q. What are the established synthetic routes for N-Cyclohexylbutanamide, and what factors influence reaction efficiency?

this compound is typically synthesized via amidation reactions. A common method involves reacting cyclohexylamine with butanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts. Reaction efficiency depends on:

- Purity of reactants : Impurities can lead to side reactions (e.g., over-alkylation).

- Solvent choice : Polar solvents stabilize intermediates but may reduce reaction rates.

- Temperature control : Excessive heat can degrade the amide product .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Key techniques include:

- NMR spectroscopy : H and C NMR identify cyclohexyl protons (δ 1.0–2.5 ppm) and the amide carbonyl (δ ~165–175 ppm).

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., cyclohexyl ring puckering) to confirm stereochemistry. For example, related compounds show dihedral angles of 37–40° between aromatic and cyclohexyl moieties .

- IR spectroscopy : Amide C=O stretches appear at ~1640–1680 cm .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | CHNO | |

| Molecular weight | 183.30 g/mol | |

| Stability | Stable under inert conditions; hygroscopic |

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported reaction yields for this compound synthesis?

- Systematic review : Apply PRISMA guidelines to assess methodological heterogeneity across studies (e.g., solvent purity, catalyst loading) .

- Controlled replication : Standardize variables (e.g., reactant ratios, drying protocols) to isolate yield-limiting factors.

- Analytical validation : Use HPLC or GC-MS to quantify byproducts and assess purity thresholds .

Q. How does the conformational flexibility of the cyclohexyl group influence the compound’s reactivity in different solvents?

The cyclohexyl ring’s chair-boat transitions alter steric hindrance and electronic effects. For example:

- In nonpolar solvents (e.g., hexane), the chair conformation dominates, reducing nucleophilic attack on the amide group.

- In polar solvents (e.g., DMF), partial ring flattening increases accessibility to the carbonyl carbon, enhancing reactivity. Crystallographic data show dihedral angle variations up to 40° under different conditions .

Q. What methodologies are recommended for assessing the stability of this compound under varying environmental conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via TLC or LC-MS.

- pH-dependent stability : Test solubility and decomposition in buffered solutions (pH 1–13). Related amides show hydrolysis above pH 10 .

- Light exposure tests : Use UV/Vis spectroscopy to detect photodegradation products .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) to identify binding affinity hotspots.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with bioactivity trends. For example, fluorinated analogs exhibit enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.